molecular formula C14H9FO B3043006 2-(4-Fluorophenyl)benzofuran CAS No. 69976-38-1

2-(4-Fluorophenyl)benzofuran

Cat. No. B3043006
CAS RN: 69976-38-1
M. Wt: 212.22 g/mol
InChI Key: NNKOXOJYMOLKIP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)benzofuran is a compound that belongs to the class of organic compounds known as benzofurans . Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It is used in the synthesis of more complex systems and is found in many biologically significant molecules .


Synthesis Analysis

The synthesis of a biologically active benzofuran derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, has been described in the literature . The synthesis involves four steps starting from commercially available materials 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene . Another synthesis method involves treating 2-(4-fluorophenyl)-5-phenylbenzofuran-3-carboxylic acid with substituted 2-hydroxyacetophenones in dry pyridine and POCl3 .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been studied for its influence on optical properties, especially when used in biological imaging . The structure modulation was carried out by attaching additional electron-donating and electron-withdrawing substituents .


Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives have been studied, particularly in the context of their potential to inhibit tubulin polymerization and/or epidermal growth factor receptor tyrosine kinase (EGFR-TK) phosphorylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by the presence of various substituents . For example, the presence of the -NO2 substituent results in significant solvatochromic shifts .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Intermolecular Interactions: Research shows that compounds related to 2-(4-Fluorophenyl)benzofuran often exhibit interesting intermolecular interactions, such as aromatic π–π interactions, halogen bonding, and hydrogen bonding. For instance, one study on a related compound, 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran, revealed aromatic π–π interactions and a Br⋯O halogen bond (Choi, Seo, Son & Lee, 2010).
  • Molecular Geometry: The molecular geometry of these compounds is another area of interest. Studies have noted that the 4-fluorophenyl ring in these compounds often has a significant dihedral angle with the benzofuran fragment, which could influence their chemical properties (Choi et al., 2010).

Potential Applications in Material Science

  • Crystal Engineering: The unique intermolecular interactions and molecular geometries of these compounds suggest potential applications in crystal engineering and design of new materials. The observed halogen bonds, for instance, can be instrumental in designing molecular assemblies and networks (Choi et al., 2010).

Pharmacological Research

  • Drug Design and Development: Although specific pharmacological applications for 2-(4-Fluorophenyl)benzofuran itself are not highlighted in the available literature, the structural insights from related compounds could inform the design and development of new drugs, especially considering the importance of molecular shape and intermolecular forces in drug efficacy (Choi et al., 2010).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents . There is a need to collect the latest information in this promising area to pave the way for future research . In addition, benzofuran-chalcone hybrids have shown significant antigrowth effects against the MCF-7 cell line, suggesting potential for future anticancer therapies .

properties

IUPAC Name

2-(4-fluorophenyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKOXOJYMOLKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)benzofuran

Synthesis routes and methods

Procedure details

To an ice-cold solution of 3-coumaranone (10 mmol, 1.34 g) in ether (20 mL) was added 4-fluoro-phenyl magnesium bromide (2 M in ether, 20 mmol, 10 mL) and the reaction stirred for 3.5 hours. The reaction was quenched with H2O (10 mL), the pH was adjusted to 7 with sufficient 10% HCl and extracted with ether (3×10 mL). The ether extract was collected, dried, filtered, and evaporated to dryness. The residue was purified by silica gel chromatography (eluent:hexanes) to obtain 4-fluorophenyl-benzofuran.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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